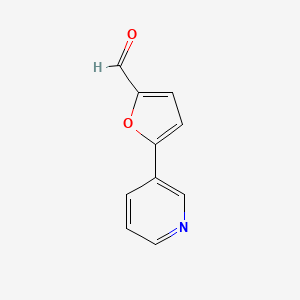

5-(Pyridin-3-yl)furan-2-carbaldehyde

Description

Contextualizing Furan (B31954) and Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and are particularly prevalent in pharmaceuticals and biologically active compounds. Among these, furan and pyridine rings are notable for their unique properties and widespread applications.

The furan scaffold is a five-membered aromatic heterocycle containing one oxygen atom. Furan and its derivatives are found in numerous natural products and are key components in a variety of pharmaceuticals. utripoli.edu.ly The furan ring system is valued for its role in creating compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly Its aromaticity and the presence of the oxygen heteroatom influence its reactivity, making it a versatile intermediate in organic synthesis. rsc.org

The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov This nitrogen-containing scaffold is a component of many FDA-approved drugs and is recognized for its ability to engage in hydrogen bonding and other intermolecular interactions, which is crucial for biological activity. nih.govresearchgate.net Pyridine derivatives exhibit a broad spectrum of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents. nih.gov The basicity and stability of the pyridine ring make it a favored component in drug design. researchgate.net

The combination of furan and pyridine moieties within a single molecule, as seen in 5-(Pyridin-3-yl)furan-2-carbaldehyde, creates a "hybrid" compound that can leverage the chemical and biological attributes of both ring systems.

Overview of Carbaldehydes as Reactive Intermediates in Organic Synthesis

The carbaldehyde group, often simply referred to as an aldehyde group (-CHO), is a highly valuable functional group in organic synthesis. It consists of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. The polarity of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and thus susceptible to nucleophilic attack. ncert.nic.in This reactivity is the basis for a vast array of chemical transformations.

Aldehydes are considered key reactive intermediates because they can be readily converted into a wide range of other functional groups. acs.org Common reactions involving aldehydes include:

Nucleophilic addition reactions: Aldehydes react with nucleophiles to form alcohols, cyanohydrins, and imines, among other products. ncert.nic.in

Oxidation: Aldehydes can be easily oxidized to carboxylic acids.

Reduction: Aldehydes can be reduced to primary alcohols.

Condensation reactions: Aldehydes participate in various condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction, to form larger, more complex molecules. acs.org

The presence of the carbaldehyde group in this compound makes it a prime candidate for synthetic modifications, allowing chemists to elaborate the structure and generate a library of derivatives.

Structural Significance of this compound within 2,5-Disubstituted Furan Systems

2,5-Disubstituted furans are a privileged scaffold in medicinal chemistry and materials science. nih.gov The linear arrangement of the substituents allows for the creation of elongated, rigid molecules that can interact with biological targets such as DNA or proteins. nih.gov Furthermore, the electronic properties of these molecules can be tuned by varying the substituents at the 2 and 5 positions. For example, the combination of an electron-donating group at one position and an electron-withdrawing group at the other can lead to interesting photophysical properties. acs.org

In this compound, the pyridine ring at the 5-position and the carbaldehyde group at the 2-position create an electronically polarized system. This specific arrangement is a key feature that can be exploited in further synthetic transformations and in the design of molecules with specific functions. The synthesis of such unsymmetrical 2,5-diaryl furans can be challenging, but various synthetic methods have been developed to access these valuable structures. acs.org

Research Avenues for this compound and Related Derivatives

The unique structural features of this compound open up several promising avenues for future research. The reactivity of the carbaldehyde group allows for its use as a versatile synthetic handle to introduce a wide variety of molecular fragments.

One major area of investigation is the synthesis of novel heterocyclic systems. The carbaldehyde can be reacted with compounds containing active methylene (B1212753) groups or with various amines to construct new ring systems with potential biological activity. researchgate.net For example, reactions with acetonitriles or other methylene-containing compounds can lead to the formation of chalcone-like structures or other complex heterocyclic frameworks. researchgate.net

Another significant research direction is the exploration of the potential medicinal applications of its derivatives. Given that both furan and pyridine scaffolds are present in numerous bioactive molecules, derivatives of this compound are promising candidates for screening for various pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. utripoli.edu.lyresearchgate.net For instance, the synthesis of Schiff base derivatives by reacting the carbaldehyde with various amines is a common strategy to generate compounds with potential biological activities. mdpi.com

Furthermore, the conjugated system formed by the furan and pyridine rings suggests that derivatives of this compound could have interesting applications in materials science, particularly in the field of optoelectronics. The electronic properties of 2,5-diaryl furans can be fine-tuned through chemical modification, making them potential components of organic light-emitting diodes (OLEDs) or other electronic devices. chemrxiv.org

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in the text.

Table 1: Properties of this compound Data sourced from PubChem and other chemical suppliers. uni.lubldpharm.combldpharm.com

| Property | Value |

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 38588-49-7 |

| SMILES | O=Cc1ccc(o1)c2cccnc2 |

| InChI | InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H |

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFODGXPXFMOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480820 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38588-49-7 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 3 Yl Furan 2 Carbaldehyde and Its Chemical Precursors

Established Synthetic Pathways for 5-(Pyridin-3-yl)furan-2-carbaldehyde

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and specific applications. These methods include palladium-catalyzed cross-coupling reactions, formylation strategies, reactions involving aryldiazonium salts, ceric ammonium (B1175870) nitrate-mediated approaches, and microwave-assisted protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov This methodology is widely used in the synthesis of biaryl compounds, including those containing heterocyclic rings like furan (B31954) and pyridine (B92270). mdpi.com The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov

In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-pyridylboronic acid with a 5-halofuran-2-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde). Alternatively, 5-(furan-2-yl)boronic acid or its derivative could be coupled with a 3-halopyridine. The versatility of the Suzuki-Miyaura reaction allows for a broad tolerance of functional groups, making it a suitable choice for the synthesis of complex molecules. mdpi.comnih.gov Research has demonstrated the successful synthesis of 5-pyridyl-2-furaldehydes through palladium-catalyzed cross-coupling with triorganozincates, which are prepared in a one-pot procedure involving deprotonation, transmetalation from lithium to zinc, and subsequent coupling. researchgate.netprinceton.edufigshare.com Nickel-catalyzed Suzuki-Miyaura coupling has also been employed to create bis(heterocyclic) frameworks. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Arylboronic acids | Cinnamoyl chloride | Pd(PPh₃)₄ | Chalcones | nih.gov |

| 3-Bromochromones | Arylboronic acids/esters | Palladium(0) or Palladium(II) | Isoflavones | nih.gov |

| 4-bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids | Not specified | Quinoline appended biaryls | nih.gov |

| Furan or thiofurane derivative | Aryl bromide | NHC-palladium(II) complexes | Aryl-substituted furan/thiofurane | mdpi.com |

Vilsmeier-Haack Formylation Strategies and Modifications

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.comwikipedia.org The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgjk-sci.comijpcbs.com This electrophilic iminium salt then attacks the electron-rich furan ring, leading to the introduction of a formyl group. organic-chemistry.orgjk-sci.com

For the synthesis of furan-2-carbaldehydes, the Vilsmeier-Haack reaction is highly effective and can proceed in near-quantitative yields. researchgate.net The relative reactivity of five-membered heterocycles in this reaction follows the order of pyrrole (B145914) > furan > thiophene. jk-sci.com Modifications to the standard Vilsmeier-Haack conditions have been developed to improve yields and accommodate a wider range of substrates. rsc.org An optimized formylation of furan using deuterated DMF (DMF-d₇) and oxalyl chloride has been reported to yield furan-2-carbaldehyde-d quantitatively. mdpi.com

| Substrate | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Electron-rich arene | DMF, POCl₃, Water | Aryl aldehyde | Classic Vilsmeier-Haack conditions | wikipedia.orgjk-sci.com |

| Furan | DMF, POCl₃ | Furan-2-carbaldehyde | Near quantitative yield | researchgate.net |

| Substituted hydrazone | Vilsmeier-Haack reagent | Pyrazole carbaldehyde | Good to excellent yield | rsc.org |

| Furan | DMF-d₇, (COCl)₂ | Furan-2-carbaldehyde-d | Quantitative yield, deuterated product | mdpi.com |

Reactions Involving Aryldiazonium Salts with Furan Derivatives

Aryldiazonium salts are versatile reagents in organic synthesis and can be used for the arylation of furan rings. frontiersin.org The reaction between a phenyl diazonium salt and furan typically proceeds via an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile. askfilo.com This results in the formation of a C-N bond, followed by the release of nitrogen gas to yield the arylated furan derivative, such as 2-phenylfuran. askfilo.com

Catalytic methods for the arylation of furan-2-carbaldehyde with arenediazonium salts have also been studied. researchgate.net The success of this reaction can be dependent on the choice of solvent, catalyst, and the counter-ion of the diazonium salt. researchgate.net While redox catalysis and the generation of aryl radicals are important, the formation of complex intermediates is also crucial for the reaction to proceed effectively. researchgate.net

Ceric Ammonium Nitrate (B79036) (CAN)-Mediated Approaches for Furan Carbaldehydes

Ceric ammonium nitrate (CAN) is a one-electron oxidizing agent that has found applications in a wide range of organic transformations. organic-chemistry.orgscirp.org It is known to be an efficient reagent for various chemical reactions, including cyclizations, nitrations, and esterifications. organic-chemistry.org CAN can also function as a Lewis acid catalyst in carbon-nitrogen bond-forming reactions. scirp.org

While direct synthesis of furan carbaldehydes using CAN as the primary reagent is less commonly reported, its utility in related transformations suggests its potential. For instance, CAN has been used to catalyze the synthesis of N,N'-diarylsubstituted formamidines and in the concerted nitration/ureation of carbodiimides. scirp.orgrsc.org Furthermore, CAN has been employed in the microwave-assisted synthesis of various heterocyclic compounds, indicating its compatibility with modern synthetic techniques. researchgate.net

Microwave-Assisted Synthetic Protocols for Furan Derivatives

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. beilstein-journals.orgnih.gov This technology has been successfully applied to a variety of reactions for the synthesis of heterocyclic compounds, including furan derivatives. beilstein-journals.orgresearchgate.net

Microwave irradiation can accelerate reactions such as the Vilsmeier-Haack formylation and palladium-catalyzed cross-coupling reactions. nih.gov For example, microwave-assisted intramolecular cyclization has been used to synthesize a series of pyrimido[4,5-b]quinolines. nih.gov Additionally, a one-pot, microwave-assisted synthesis of 2-aminoquinolines catalyzed by ceric ammonium nitrate has been reported. researchgate.net These examples highlight the potential of microwave technology to streamline the synthesis of this compound and its precursors.

Precursor Functionalization and Derivatization for this compound Synthesis

The synthesis of this compound relies on the strategic functionalization and derivatization of its furan and pyridine precursors. For palladium-catalyzed cross-coupling reactions, precursors such as 5-halofuran-2-carbaldehyde or 3-halopyridines are required. The halogen atom serves as a leaving group in the catalytic cycle. On the other hand, the corresponding boronic acid or ester derivatives of either the furan or pyridine moiety are necessary as the organometallic coupling partner.

In the case of Vilsmeier-Haack formylation, the precursor is a 2-substituted furan that is electron-rich enough to undergo electrophilic substitution. The formyl group is then introduced at the 5-position. For reactions involving aryldiazonium salts, the precursor would be a furan derivative that can react with the 3-pyridyldiazonium salt.

The synthesis of precursors can involve multiple steps. For example, 5-hydroxymethylfuran-2-carbaldehyde can be a precursor for further derivatization. mdpi.com The aldehyde group can be protected, for instance, as a diethyl acetal, to allow for reactions at other positions of the furan ring before being deprotected. researchgate.net The ability to selectively functionalize and derivatize these precursors is crucial for the successful synthesis of the target compound.

An in-depth analysis of the synthetic routes for the chemical compound this compound reveals a variety of strategic approaches. These methodologies often involve the careful construction of the furan-pyridine linkage and the manipulation of functional groups on the furan ring. Key strategies include the direct introduction of the pyridine moiety onto a pre-formed furan ring, the use of versatile intermediates derived from 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), and the application of boronic acid precursors in cross-coupling reactions.

1 Strategic Introduction of Pyridine Moiety at the Furan C-5 Position

The direct formation of the carbon-carbon bond between the furan and pyridine rings is a cornerstone of synthesizing this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard, offering efficient and regioselective methods for this transformation.

One of the most widely employed methods is the Suzuki-Miyaura coupling reaction. libretexts.org This reaction typically involves the coupling of a 5-halofuran-2-carbaldehyde, such as 5-bromo-2-furaldehyde, with a pyridine-3-boronic acid. The bromine atom at the C-5 position of the furan ring serves as an excellent leaving group, facilitating the palladium-catalyzed reaction. chemshuttle.com The versatility of the Suzuki-Miyaura coupling allows for a broad range of reaction conditions and catalysts, enabling the optimization of yield and purity. nih.govresearchgate.net

Below is a table summarizing representative Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted furans.

| Furan Precursor | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 5-Bromofuran-2-carbaldehyde | Pyridine-3-boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Not specified |

| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | >95% nih.gov |

| 5-Bromosalicylaldehyde | Arylboronic acids | Pd(OAc)2 / Ligand | K3PO4 | Dioxane | 70-95% researchgate.net |

| 3-Bromopyridine (B30812) | (5-Formylfuran-2-yl)boronic acid | Not specified | Not specified | Not specified | Not specified |

This table presents a generalized overview of conditions and may not reflect the specific synthesis of this compound.

Direct C-H arylation is another advanced strategy that can be employed. This method involves the direct coupling of a furan-2-carbaldehyde with an activated pyridine derivative, catalyzed by a palladium salt. mdpi.comnih.gov This approach avoids the pre-functionalization of the furan ring with a halogen, offering a more atom-economical route.

2 Synthesis of 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) Derivatives as Intermediates

5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) is a versatile and readily available platform chemical derived from biomass. nih.govaimspress.com Its dual functionality, possessing both an aldehyde and a primary alcohol, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of this compound. aimspress.comwikipedia.org

The hydroxyl group of HMF can be readily converted into a good leaving group, such as a halide or a sulfonate ester. For instance, reaction with hydrobromic acid can yield 5-bromomethylfurfural. researchgate.net This derivative can then undergo nucleophilic substitution with a pyridine-based nucleophile or be used in subsequent cross-coupling reactions.

Furthermore, the selective oxidation of the aldehyde or alcohol group in HMF leads to a variety of useful intermediates. researchgate.net For example, selective oxidation of the alcohol group yields 2,5-diformylfuran, while oxidation of the aldehyde group can produce 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). researchgate.netmdpi.com These derivatives, with their modified functional groups, can then be carried forward in multi-step syntheses.

The following table outlines some key derivatives of HMF and their potential applications in synthesis.

| HMF Derivative | Method of Preparation from HMF | Potential Synthetic Application |

| 5-Bromomethylfurfural | Reaction with HBr | Nucleophilic substitution, cross-coupling reactions researchgate.net |

| 5-(Chloromethyl)furfural | Reaction with HCl | Similar to 5-bromomethylfurfural researchgate.net |

| HMF-sulfonates (e.g., tosylates, mesylates) | Reaction with sulfonyl chlorides | Precursors for various derivatives via substitution google.com |

| 2,5-Diformylfuran (DFF) | Selective oxidation of the alcohol group | Further functionalization of the aldehyde groups researchgate.net |

| 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Selective oxidation of the aldehyde group | Modification of the carboxylic acid group mdpi.com |

| 2,5-Furandicarboxylic acid (FDCA) | Oxidation of both functional groups | Building block for polymers and other compounds researchgate.netnih.gov |

3 Utility of Boronic Acid Precursors (e.g., (5-(Pyridin-3-yl)furan-2-yl)boronic acid) in Synthesis

Boronic acids and their corresponding esters are exceptionally useful reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov In the context of synthesizing this compound, two main types of boronic acid precursors are of significant utility: those based on the furan ring and those based on the pyridine ring.

The use of a pre-formed (5-(pyridin-3-yl)furan-2-yl)boronic acid would involve coupling it with a suitable electrophile to introduce the carbaldehyde group or a precursor to it. While the direct synthesis of this specific boronic acid is plausible, a more common strategy involves using a furan-based boronic acid that already contains the aldehyde functionality or a protected form of it. chemscene.com

For instance, 5-formyl-2-furylboronic acid is a valuable building block. google.comgoogle.com This compound can be synthesized and subsequently coupled with a 3-halopyridine, such as 3-bromopyridine or 3-chloropyridine, via a Suzuki-Miyaura reaction to directly form this compound. libretexts.org The stability and reactivity of 5-formyl-2-furylboronic acid make it a reliable component in such synthetic strategies. google.com

The table below highlights the application of furan-based boronic acids in Suzuki-Miyaura cross-coupling reactions.

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Product Type |

| 5-Formyl-2-furylboronic acid | 3-Halopyridine | Palladium-based | This compound google.comgoogle.com |

| Furan-2-ylboronic acid | Aryl/Heteroaryl Halides | Palladium-based | 2-Aryl/Heteroaryl furans nih.gov |

| Potassium Furan-2-yltrifluoroborate | Aryl Halides | Pd(OAc)2 / RuPhos | 2-Aryl furans nih.gov |

| 3-Furanylboronic acid | 5-Bromopyrimidine | NiCl2(PCy3)2 | 5-(Furan-3-yl)pyrimidine orgsyn.org |

Chemical Reactivity and Transformation Mechanisms of 5 Pyridin 3 Yl Furan 2 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group in 5-(pyridin-3-yl)furan-2-carbaldehyde is a key center of reactivity, readily undergoing a variety of chemical transformations common to aldehydes, including oxidation, reduction, and condensation reactions.

Oxidation Pathways to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-(pyridin-3-yl)furan-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. While specific studies on this exact molecule are not prevalent, the oxidation of similar furan-2-carbaldehydes is well-documented. For instance, the oxidation of the related biomass-derived platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF), proceeds through a 5-formyl-furancarboxylic acid (FFCA) intermediate to the final product, furan-2,5-dicarboxylic acid (FDCA). nih.gov This sequential oxidation highlights the feasibility of selectively oxidizing the formyl group on a substituted furan (B31954) ring. nih.gov

Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O) as used in the Tollens' test. Catalytic methods using non-noble metals have also been developed for the oxidation of furanic aldehydes. nih.gov The mechanism for these oxidations typically involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then attacked by the oxidizing agent.

Table 1: Common Reagents for Aldehyde Oxidation

| Reagent | Conditions | Typical Byproducts |

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral | MnO₂ |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic | Cr(III) salts |

| Silver Oxide (Ag₂O) / Tollens' Reagent | Ammoniacal solution | Elemental Silver (Ag) |

| Catalytic Oxygen/Air | Metal catalyst (e.g., Pt, Au, Co) | Water |

Reduction Pathways to Alcohols

The aldehyde functional group is readily reduced to a primary alcohol, yielding (5-(pyridin-3-yl)furan-2-yl)methanol. This transformation is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.comwizeprep.comlibretexts.org

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones, typically used in protic solvents like methanol (B129727) or ethanol. wizeprep.comlibretexts.org Lithium aluminum hydride is a much stronger reducing agent, capable of reducing not only aldehydes and ketones but also esters and carboxylic acids. wizeprep.commasterorganicchemistry.com Due to its high reactivity with protic solvents, LiAlH₄ reductions are carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum complex to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial attack forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (either the solvent for NaBH₄ or added acid/water in the workup for LiAlH₄) protonates the alkoxide oxygen to yield the final primary alcohol. libretexts.org The existence of compounds such as (5-(furan-2-yl)pyridin-3-yl)methanol (B1630202) and (5-((pyridin-3-ylamino)methyl)furan-2-yl)methanol in chemical databases confirms the viability of this reduction. nih.govchemscene.combldpharm.com

Table 2: Comparison of Common Hydride Reducing Agents

| Reagent | Reactivity | Functional Groups Reduced | Solvent |

| Sodium Borohydride (NaBH₄) | Mild, Selective | Aldehydes, Ketones | Protic (e.g., MeOH, EtOH) |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, Unselective | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Aprotic (e.g., Et₂O, THF) |

Condensation Reactions and Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. dergipark.org.trderpharmachemica.comekb.eg This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). ekb.eg Schiff bases derived from heterocyclic aldehydes are of significant interest in medicinal and coordination chemistry. dergipark.org.trnih.govnih.gov

Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, indan-1,3-dione) in the presence of a basic catalyst like piperidine. sphinxsai.comdamascusuniversity.edu.symdpi.com This reaction is a powerful method for forming new carbon-carbon double bonds. sphinxsai.com Studies on 5-substituted furan-2-carboxaldehydes have shown that they readily undergo Knoevenagel condensation to produce various furfurylidene derivatives. sphinxsai.comdamascusuniversity.edu.sy

Mechanism of Schiff Base Formation:

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group is protonated by an acid catalyst, making it a good leaving group (water).

Dehydration: The lone pair on the nitrogen helps to eliminate a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (like water or the amine reactant) removes a proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.

Wittig Reactions and Other Olefination Strategies

The Wittig reaction provides a versatile method for converting the aldehyde group of this compound into an alkene. This reaction involves a carbonyl compound and a phosphorus ylide (a Wittig reagent). organic-chemistry.orgresearchgate.net The reaction is highly reliable for creating a carbon-carbon double bond at a specific location. researchgate.net

The mechanism proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield E-alkenes, whereas non-stabilized ylides tend to produce Z-alkenes. organic-chemistry.org

A widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.orgalfa-chemistry.comconicet.gov.arorganic-chemistry.org The HWE reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com This reaction almost exclusively produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 3: Olefination Reaction Comparison

| Reaction | Reagent | Key Intermediate | Typical Product Stereochemistry | Byproduct |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Depends on ylide stability (E or Z) | Triphenylphosphine oxide (Ph₃P=O) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Oxaphosphetane | Predominantly E-alkene | Dialkyl phosphate salt |

Deuterium-Hydrogen Exchange at the Aldehyde Proton

The hydrogen atom attached to the carbonyl carbon (the aldehyde proton) is not typically considered acidic. However, under certain conditions, it can undergo hydrogen-deuterium (H/D) exchange. While direct base-catalyzed exchange in a solvent like D₂O is not a common procedure for simple aldehydes, more specialized methods exist.

For furan-2-carbaldehyde, deuteration at the aldehyde position has been achieved through multi-step synthetic routes. One method involves protecting the aldehyde as a thioacetal, followed by deprotonation using a strong base like an organolithium reagent, and then quenching the resulting anion with deuterium (B1214612) oxide (D₂O). mdpi.comresearchgate.net More recent developments have introduced direct H/D exchange methods for aldehydes using photo-redox or N-heterocyclic carbene (NHC) catalysis, although their application to furfural (B47365) has not been specified. mdpi.comresearchgate.net The synthesis of furan-2-carbaldehyde-d via the Vilsmeier formylation of furan using deuterated dimethylformamide (DMF-d₇) is another established route. mdpi.comresearchgate.net These methods indicate that while simple exchange is not facile, the aldehyde proton can be replaced with deuterium through targeted synthetic strategies.

Reactivity of the Furan Ring System

The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it more prone to addition and ring-opening reactions. In electrophilic aromatic substitution, furan is significantly more reactive than benzene, with substitution occurring preferentially at the C2 and C5 positions (α-positions). matanginicollege.ac.inquora.com This preference is due to the greater stabilization of the cationic intermediate (arenium ion) when the electrophile attacks at an α-position, as the positive charge can be delocalized over three resonance structures, including one where the oxygen atom bears the charge. quora.com

In this compound, both α-positions are substituted. The aldehyde group at C2 is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. The pyridyl group at C5 also influences the ring's electron density. Consequently, any further electrophilic substitution would be difficult and would likely occur at the C3 or C4 positions (β-positions), which are less deactivated.

Furan and its derivatives can also act as dienes in Diels-Alder [4+2] cycloaddition reactions. mdpi.comtudelft.nlsemanticscholar.org However, the aromatic character of the furan ring reduces its reactivity as a diene compared to non-aromatic dienes. The presence of electron-withdrawing groups, such as the aldehyde group in this compound, further decreases the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. semanticscholar.org Therefore, forcing conditions or highly reactive dienophiles are typically required for such cycloadditions. tudelft.nl

Electrophilic Aromatic Substitution Patterns

The furan ring is a π-electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. ucalgary.cachemicalbook.com Electrophilic substitution on an unsubstituted furan preferentially occurs at the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance, with three contributing structures. chemicalbook.compearson.commatanginicollege.ac.in Attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.commatanginicollege.ac.in

In this compound, the C5 position is already substituted with the pyridine (B92270) ring. The C2 position is occupied by the electron-withdrawing carbaldehyde group, which deactivates this position towards electrophilic attack. Conversely, the pyridine ring at the C5 position also acts as an electron-withdrawing group, further deactivating the furan ring. However, electrophilic substitution, if forced, would likely occur at the C3 or C4 positions, with the precise location influenced by the reaction conditions and the nature of the electrophile.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan Derivatives

| Position of Attack | Stability of Intermediate | Expected Product |

| C2/C5 | High (3 resonance structures) | Major |

| C3/C4 | Low (2 resonance structures) | Minor |

Nucleophilic Additions and Substitutions on the Furan Core

Due to the electron-rich nature of the furan ring, it is generally resistant to nucleophilic aromatic substitution. However, the presence of the electron-withdrawing carbaldehyde group at the C2 position can facilitate nucleophilic attack, particularly at the aldehyde carbon itself. The carbonyl group is susceptible to nucleophilic addition reactions, a common transformation for aldehydes. For instance, it can react with Grignard reagents or organolithium compounds to yield secondary alcohols.

Furthermore, computational studies on a related furanium ion, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, confirm that the C5 position is the preferred site for nucleophilic attack. nih.govresearchgate.net This suggests that under certain conditions, particularly if the furan ring's aromaticity is disrupted or activated, the C5 position of this compound could also become a site for nucleophilic substitution.

Ring-Opening Reactions and Transformations

The relatively low resonance energy of furan makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. matanginicollege.ac.in This reactivity is a key aspect of furan chemistry and can lead to the formation of various acyclic compounds. For this compound, acidic conditions could potentially lead to polymerization or ring-opening, a characteristic reaction of many furan derivatives. matanginicollege.ac.in The specific products of such reactions would depend on the reagents and conditions employed. For example, theoretical studies on the ring-opening of tetrahydrofuran have been investigated using frustrated Lewis pairs. nih.gov While this specific substrate differs, it highlights the general susceptibility of the furan ring system to ring-opening transformations.

Superelectrophilic Activation in Furan Ring Chemistry

Superelectrophilic activation involves the generation of highly reactive cationic species by using Brønsted or Lewis superacids. beilstein-journals.orgnih.gov This methodology has been applied to furan derivatives like 5-hydroxymethylfurfural (5-HMF) and 2,5-diformylfuran (2,5-DFF) to facilitate reactions with weak nucleophiles such as arenes. beilstein-journals.orgnih.gov In the context of this compound, treatment with a superacid like triflic acid (TfOH) could lead to protonation of the aldehyde group, generating a highly electrophilic species. This activation would significantly enhance the reactivity of the aldehyde towards nucleophilic attack. Furthermore, protonation could also occur on the pyridine nitrogen or the furan oxygen, leading to complex reaction pathways. The concept of superelectrophilic activation has been shown to promote reactions that are otherwise difficult to achieve. nih.gov

Reactivity of the Pyridine Ring Moiety

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This makes it generally unreactive towards electrophilic substitution but susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine undergoes electrophilic aromatic substitution only under harsh conditions, such as high temperatures and the presence of strong acids, and the substitution typically occurs at the C3 (meta) position. youtube.comuomustansiriyah.edu.iqyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. Furthermore, under acidic conditions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. youtube.com In this compound, the pyridine ring is substituted at the C3 position by the furan-2-carbaldehyde group. Any further electrophilic substitution on the pyridine ring would be extremely difficult to achieve and would likely require forcing conditions, with substitution anticipated at the C5 position (meta to the existing substituent and the nitrogen atom).

Table 2: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Reactivity | Preferred Position of Substitution |

| Benzene | Moderate | - |

| Furan | High | C2, C5 |

| Pyridine | Low | C3 |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are ortho and para to the nitrogen atom. nih.gov In these reactions, a nucleophile attacks the ring, leading to the displacement of a leaving group, typically a hydride or a halide ion. For this compound, the pyridine ring is attached to the furan moiety at the C3 position. Nucleophilic attack on this pyridine ring would preferentially occur at the C2, C4, or C6 positions. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions. The presence of a good leaving group at one of these positions would facilitate the substitution.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The pyridine ring within this compound contains a nitrogen atom with a lone pair of electrons, making it susceptible to electrophilic attack. This reactivity allows for transformations such as N-oxidation and quaternization, which modify the electronic properties and steric profile of the molecule. The outcomes of these reactions are significantly influenced by the electronic nature of the substituent at the 3-position of the pyridine ring.

The 5-(furan-2-carbaldehyde) substituent acts as an electron-withdrawing group, which decreases the electron density on the pyridine nitrogen. This deactivating effect reduces the nucleophilicity of the nitrogen atom, making both N-oxidation and quaternization reactions more challenging compared to unsubstituted pyridine. Consequently, these transformations typically require more forcing reaction conditions or more potent reagents to proceed efficiently.

The conversion of the pyridine nitrogen in this compound to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This transformation can be achieved using various oxidizing agents. Given the electron-withdrawing nature of the 5-(furan-2-carbaldehyde) group, stronger oxidizing systems are generally preferred.

Common reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid or a metal catalyst. For pyridines bearing electron-withdrawing groups, a mixture of hydrogen peroxide and a strong acid like sulfuric acid, or the use of more reactive peroxy acids, can be effective. Another powerful reagent is methyltrioxorhenium (MTO) in combination with hydrogen peroxide.

The general mechanism for N-oxidation with a peroxy acid involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

While no specific experimental data for the N-oxidation of this compound has been reported, analogous reactions with other 3-substituted pyridines bearing electron-withdrawing groups provide insight into the expected reaction conditions. For instance, the N-oxidation of 3-cyanopyridine (B1664610) has been successfully carried out using hydrogen peroxide in the presence of sulfuric acid as a co-catalyst at elevated temperatures. google.compatsnap.com

Table 1: Representative Conditions for N-Oxidation of Pyridines with Electron-Withdrawing Groups

| Pyridine Derivative | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Cyanopyridine | 30% H₂O₂ / H₂SO₄ | Water | 86-94 | 96.1 | patsnap.com |

| 3-Nitropyridine | H₂O₂ / Acetic Acid | Acetic Acid | Reflux | Moderate | smolecule.com |

Based on these examples, it can be inferred that the N-oxidation of this compound would likely require heating with a potent oxidizing system to achieve a good yield of the corresponding N-oxide.

Quaternization involves the alkylation of the pyridine nitrogen, resulting in the formation of a pyridinium salt. This reaction, known as the Menschutkin reaction, typically occurs through an SN2 mechanism where the pyridine nitrogen acts as a nucleophile attacking an alkyl halide or another suitable alkylating agent.

The reduced nucleophilicity of the nitrogen in this compound due to the electron-withdrawing substituent necessitates the use of reactive alkylating agents and often requires elevated temperatures to drive the reaction to completion. Common alkylating agents for such reactions include methyl iodide, ethyl iodide, and benzyl (B1604629) bromide. More reactive agents like methyl triflate can be employed for particularly deactivated pyridines. rsc.org

The rate of quaternization is dependent on several factors, including the nature of the alkylating agent, the solvent, and the electronic and steric effects of the substituents on the pyridine ring. For 3-substituted pyridines, the substituent's electronic effect is a primary determinant of reactivity.

While specific studies on the quaternization of this compound are not available, research on the quaternization of nicotinamide (B372718) (pyridine-3-carboxamide), which also possesses an electron-withdrawing group at the 3-position, demonstrates that the reaction proceeds effectively with various alkyl halides under heating, with microwave irradiation being shown to significantly accelerate the process. nih.gov

Table 2: Examples of Quaternization of Pyridines with Electron-Withdrawing Groups

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nicotinamide | Methyl iodide | Ethanol | Reflux, 24h | 3-Carbamoyl-1-methylpyridinium iodide | nih.gov |

| Nicotinamide | 2-Bromo-4'-nitroacetophenone | Ethanol | Reflux, 24h | 1-(2-(4-Nitrophenyl)-2-oxoethyl)-3-carbamoylpyridinium bromide | nih.gov |

It is anticipated that this compound would react with alkyl halides under thermal conditions to yield the corresponding N-alkylpyridinium salts. The reaction rate would likely be slower than that of unsubstituted pyridine but comparable to other 3-substituted pyridines with electron-withdrawing functionalities.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound this compound is not publicly available. Generating a scientifically accurate article with in-depth analysis and data tables as requested by the outline requires access to published research that includes the ¹H NMR, ¹³C NMR, potential deuterium labeling studies, 2D NMR, and FT-IR spectra for this specific molecule.

The search results yielded information on related but structurally distinct compounds, such as deuterated furan-2-carbaldehyde and various other substituted furan derivatives. Using data from these analogous compounds would not be scientifically accurate for this compound and would therefore not meet the requirements of the request.

Therefore, it is not possible to construct the detailed and specific article on the "Advanced Spectroscopic Characterization and Structural Elucidation" of this compound at this time due to the absence of the necessary primary scientific data in the public domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For 5-(Pyridin-3-yl)furan-2-carbaldehyde, the Raman spectrum is expected to exhibit characteristic vibrational modes originating from the furan (B31954), pyridine (B92270), and aldehyde functional groups.

The spectrum can be interpreted by considering the contributions of each structural component. The pyridine ring vibrations typically appear in the 1600-1580 cm⁻¹ (C=C stretching) and 1030-990 cm⁻¹ (ring breathing) regions. The furan ring also shows characteristic C=C stretching and ring breathing modes. The aldehyde group is distinguished by a prominent C=O stretching vibration, typically observed in the 1700-1680 cm⁻¹ range, and C-H stretching of the aldehyde proton around 2850 and 2750 cm⁻¹. While specific experimental data for this compound is not widely published, the expected Raman shifts can be predicted based on analysis of its constituent parts, such as furan-2-carbaldehyde. mdpi.com

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Aldehyde | 1700 - 1680 |

| C-H Stretch | Aldehyde | ~2850, ~2750 |

| C=C Stretch | Pyridine Ring | 1600 - 1580 |

| Ring Breathing | Pyridine Ring | 1030 - 990 |

| C=C Stretch | Furan Ring | 1580 - 1450 |

| Ring Breathing | Furan Ring | ~1020 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. For this compound (molecular weight: 173.17 g/mol ), the molecular ion peak is expected at m/z 173.

The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for this molecule would likely involve:

Loss of the aldehyde proton (H•): Leading to a stable acylium ion at m/z 172.

Loss of carbon monoxide (CO): From the aldehyde group, resulting in a fragment at m/z 145. This is a very common fragmentation for aromatic aldehydes.

Cleavage of the bond between the two rings: This could lead to fragments corresponding to the pyridinyl cation (m/z 78) and the furfural (B47365) radical cation (m/z 95) or vice versa.

Analysis of the parent molecule, furan-2-carbaldehyde, shows a characteristic loss of the aldehyde proton to form a furanyl-acylium ion. mdpi.com A similar primary fragmentation is expected for the title compound.

Table 2: Predicted Major Fragment Ions in EI-MS of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 173 | [C₁₀H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 172 | [M - H]⁺ | Loss of H• from aldehyde |

| 145 | [M - CO]⁺• | Loss of carbon monoxide |

| 116 | [M - CO - CHO]⁺ | Subsequent fragmentation |

| 95 | [C₅H₃O₂]⁺ | Furfural-derived fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of a compound and distinguishing it from isomers. For the molecular formula C₁₀H₇NO₂, the calculated exact mass provides a reference for experimental determination.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct Formula | Adduct Type | Calculated m/z |

|---|---|---|

| [C₁₀H₈NO₂]⁺ | [M+H]⁺ | 174.05496 |

| [C₁₀H₇NNaO₂]⁺ | [M+Na]⁺ | 196.03690 |

| [C₁₀H₁₁N₂O₂]⁺ | [M+NH₄]⁺ | 191.08150 |

| [C₁₀H₇KNO₂]⁺ | [M+K]⁺ | 212.01084 |

Data is based on predicted values.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for polar molecules that are amenable to protonation. Due to the presence of the basic nitrogen atom in the pyridine ring, this compound is expected to ionize efficiently in positive ion mode ESI-MS. The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass plus the mass of a proton (174.05496). This technique is valuable for accurate molecular weight determination with little structural fragmentation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information on its molecular conformation and intermolecular interactions in the solid state.

This analysis would reveal:

Bond lengths and angles: Confirming the connectivity and geometry of the furan and pyridine rings and the aldehyde substituent.

Torsional angles: Defining the relative orientation of the furan and pyridine rings. The degree of planarity or twist between the two aromatic rings is a key structural feature.

Crystal packing: Elucidating how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonding (e.g., involving the aldehyde oxygen or pyridine nitrogen) or π-π stacking between the aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system extending across the furan ring, the pyridine ring, and the carbonyl group. Multiple strong absorption bands are expected in the 200-350 nm range.

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The n → π* transition of the carbonyl group often appears as a weak shoulder at a longer wavelength (above 300 nm) compared to the π → π* transitions.

The extended conjugation between the furan and pyridine rings is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to the individual parent heterocycles.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Intensity |

|---|---|---|---|

| π → π* | Conjugated furan-pyridine system | 250 - 350 | High |

| n → π* | Carbonyl group (C=O) | > 300 | Low |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. For molecules like 5-(Pyridin-3-yl)furan-2-carbaldehyde, DFT calculations offer a balance between accuracy and computational cost, making it possible to predict a wide range of molecular properties. Studies on closely related furanium ions, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), frequently utilize methods like the B3LYP functional with a 6-311G** basis set, sometimes in conjunction with higher-level theories like coupled cluster (CCSD), to ensure the validity of the results. researchgate.netnih.gov These computational approaches are instrumental in producing energy-optimized structures, analyzing vibrational modes, and mapping molecular orbitals. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. medcrave.com For the related ion NNKFI, DFT calculations using the B3LYP/6-311G** and CCSD/6-31G* levels of theory have been used to identify its energy-minimized structures. researchgate.netnih.gov These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium state. The process confirms that the identified geometries represent true energy minima. researchgate.net For instance, rotation around the bond connecting the pyridine (B92270) and furan (B31954) rings can lead to different conformers, such as cis and trans isomers, whose relative stabilities can be assessed. researchgate.netnih.gov

Table 1: Selected Optimized Geometric Parameters for trans-5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI)

| Parameter | Bond/Angle | B3LYP/6-311G** (Å or °) | CCSD/6-31G* (Å or °) |

|---|---|---|---|

| Bond Length | N1′–C2′ | 1.3222 | 1.3316 |

| Bond Length | C3′–C5 | 1.4254 | 1.4308 |

| Bond Length | C5–O1 | 1.2862 | 1.2865 |

| Bond Length | C5–C4 | 1.4984 | 1.5005 |

| Bond Length | C2–O1 | 1.4923 | 1.4927 |

| Bond Angle | N1′–C2′–C3′ | 123.25 | 123.23 |

| Bond Angle | C3′–C4′–C5′ | 118.29 | 117.89 |

Data sourced from a computational study on a related furanium ion, NNKFI. researchgate.net

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) spectrum. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms, such as stretching, bending, and twisting. For a molecule like the related NNKFI ion, which lacks symmetry, there are 57 normal modes of vibration. nih.gov The characterization of these modes can be complex, with predicted internal coordinates varying between different model chemistries. nih.gov Key vibrational modes often involve the stretching of significant functional groups. For instance, in NNKFI, a mode primarily corresponding to the C5–O1 stretching coordinate is predicted in the range of 1546 to 1596 cm⁻¹. researchgate.net

Table 2: Selected Predicted Vibrational Modes for NNKFI

| Mode Number | Description | Predicted Frequency (cm⁻¹) |

|---|---|---|

| 45 | Primarily a C5–O1 stretching coordinate with some C3′–C5 elongation. | 1546 - 1596 |

Data sourced from a computational study on a related furanium ion, NNKFI. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. medcrave.com DFT calculations can map the electron density distribution of these orbitals across the molecule. researchgate.net In the related NNKFI ion, the HOMO and LUMO are distributed across the molecular framework, and their energy levels are calculated to provide insight into the molecule's electronic behavior and potential reaction pathways. researchgate.net

Table 3: Frontier Molecular Orbital Energies for trans-NNKFI

| Orbital | Energy (eV) |

|---|---|

| LUMO | -5.6 |

| HOMO | -9.0 |

| HOMO-LUMO Gap | 3.4 |

Energies are approximate, based on the energy diagram predicted at the B3LYP/6-311G** level of theory for the related furanium ion, NNKFI. researchgate.net

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other charged species. medcrave.comresearchgate.net The ESP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net To quantify the charge on each atom, methods like Natural Population Analysis (NPA) or Mulliken population analysis are used. researchgate.net For the related NNKFI ion, NPA calculations show that significant positive charge is localized on atoms C5, C2′, and C6′, while negative character is found on the oxygen atom (O1). nih.gov This charge distribution indicates notable carbocation character at the C5 position, identifying it as the preferred site for nucleophilic attack. researchgate.netnih.govnih.gov

Table 4: Natural Population Analysis (NPA) Charges for Selected Atoms in trans-NNKFI

| Atom | NPA Charge (e) |

|---|---|

| O1 | -0.34 |

| C2 | -0.01 |

| C3 | -0.24 |

| C4 | -0.21 |

| C5 | 0.48 |

| N1' | -0.51 |

Charges calculated at the B3LYP/6-311G** level of theory for the related furanium ion, NNKFI. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data.

Vibrational Frequencies: As discussed in section 5.1.2, DFT can predict IR and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For deuterated furan-2-carbaldehyde, a related compound, the characteristic ν(O=C-H) bands observed experimentally between 2847 and 2715 cm⁻¹ are computationally predictable. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For furan-2-carbaldehyde-d, experimental ¹³C NMR shows signals at 177.9 (C1D), 152.9 (C2), 148.1 (C5), 121.1 (C3), and 112.6 (C4) ppm, which serve as benchmarks for theoretical predictions. mdpi.com

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, including the maximum absorption wavelength (λmax). mdpi.com The choice of functional, such as B3LYP, and the inclusion of solvent effects are critical for achieving results that correspond well with experimental data. mdpi.com For example, theoretical studies on other organic molecules have shown that TD-DFT can predict λmax with an error as low as 1-6% compared to experimental values. mdpi.com

From the output of DFT frequency calculations, several key thermodynamic parameters can be extracted. These properties are essential for understanding the stability and reactivity of molecules under different conditions.

Zero-Point Vibrational Energy (ZPVE): This is the residual vibrational energy that a molecule possesses even at a temperature of absolute zero. It is a direct output of the frequency calculation.

Thermal Corrections to Enthalpy (H) and Gibbs Free Energy (G): DFT calculations can determine the thermal corrections needed to adjust the total electronic energy to standard thermodynamic state functions like enthalpy and Gibbs free energy at a specific temperature (usually 298.15 K). nih.gov These calculations account for the contributions of translational, rotational, and vibrational energies. researchgate.net For isomers of nitrophenyl furan-2-carbaldehyde, experimental and computational methods have been used to determine standard enthalpies of sublimation and formation. nih.govresearchgate.net For the related NNKFI ion, DFT calculations have determined the relative energies of its cis and trans conformers. researchgate.net

Table 5: Calculated Energies for NNKFI Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Total Energy (Hartree, Eh) |

|---|---|---|---|

| cis | B3LYP/6-311G | 0.54 | -478.81018 |

| trans | B3LYP/6-311G | 0.00 | -478.81104 |

| cis | CCSD/6-31G | 0.51 | -477.23962 |

| trans | CCSD/6-31G | 0.00 | -477.24043 |

Data sourced from a computational study on a related furanium ion, NNKFI. researchgate.net

Advanced Quantum Chemical Methods (e.g., Coupled Cluster Theory)

There is no available research in the public domain that applies advanced quantum chemical methods like Coupled Cluster (CC) theory to the study of this compound. While computational studies exist for structurally related compounds, such as the ion 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, which have utilized methods including Coupled Cluster with singles and doubles (CCSD), these findings are not directly applicable to the neutral, aromatic aldehyde .

Computational Studies of Reaction Mechanisms and Transition States

No computational studies focused on the reaction mechanisms or the characterization of transition states involving this compound were identified. Research in this area would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to map potential energy surfaces, locate transition state geometries, and calculate activation energies for reactions in which this compound participates. However, such specific investigations have not been published.

Prediction of Electronic Properties (e.g., Polarizability, First Order Hyperpolarizability)

Detailed predictions of electronic properties such as static or dynamic polarizability (α) and first-order hyperpolarizability (β) for this compound are not available in the current body of scientific literature. These properties are crucial for understanding the nonlinear optical (NLO) potential of a molecule and are typically calculated using high-level quantum chemical methods. The absence of such data indicates that the NLO characteristics of this specific compound have not yet been a subject of theoretical investigation.

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The reactivity of the aldehyde group, combined with the electronic properties of the linked furan (B31954) and pyridine (B92270) rings, positions 5-(Pyridin-3-yl)furan-2-carbaldehyde as a highly versatile synthetic intermediate. The aldehyde functional group serves as a key reaction site for a multitude of organic transformations, including condensation reactions, multicomponent reactions, and as a precursor for various functional groups.

Furfural (B47365) (furan-2-carbaldehyde) and its derivatives are recognized as indispensable starting materials in synthetic pathways for pharmaceuticals, dyes, and polymers. mdpi.com The presence of the pyridyl group in this compound adds another layer of functionality, often imparting specific biological activities or coordination properties to the resulting molecules. lifechemicals.com Research on analogous 5-aryl-2-furaldehydes demonstrates their utility in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic structures like tetrahydropyrimidinones. osi.lv This highlights the compound's role as a foundational element for building molecular complexity.

Development of Complex Organic Molecules and Heterocyclic Systems

The strategic combination of the furan and pyridine rings allows for the synthesis of diverse and complex heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. The aldehyde group is a common starting point for constructing larger, more intricate molecules.

For instance, studies on the closely related 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde show its successful use in synthesizing a variety of heterocyclic derivatives through reactions with active methylene (B1212753) compounds. researchgate.net These reactions yield products such as prop-2-en-1-ones, acrylonitriles, and thiazolidin-4-ones. researchgate.net Furthermore, this building block participates in multicomponent reactions to form dihydropyridine (B1217469) derivatives, which are known for their pharmacological importance. researchgate.net Similarly, 5-aryl-2-furaldehydes can be converted into quinazolin-4(3H)-ones, another critical heterocyclic core. rsc.org These examples underscore the potential of this compound to serve as a key precursor for a wide range of biologically active and functionally complex molecules.

Table 1: Examples of Heterocyclic Systems Synthesized from 5-Aryl-Furan-2-Carbaldehyde Scaffolds

| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Reference |

| 5-Aryl-2-furaldehydes | Biginelli Reaction | Tetrahydropyrimidinones | osi.lv |

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde | Multicomponent Reaction | Dihydropyridines | researchgate.net |

| 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde | Condensation | Thiazolidin-4-ones | researchgate.net |

| Furan-2-carbaldehydes | Copper-catalyzed Cyclization | Quinazolin-4(3H)-ones | rsc.org |

Contributions to Materials Science

The unique electronic and structural characteristics of this compound make it a promising candidate for various applications in materials science.

Precursors for Polymer Synthesis

Furfural and its derivatives, obtainable from biomass, are considered key platform chemicals for the synthesis of specialty polymers. mdpi.comresearchgate.net The furan ring's chemistry allows it to be incorporated into polymer backbones, often imparting rigidity and thermal stability. While specific polymers derived directly from this compound are not widely documented, its structure suggests significant potential. The aldehyde group can participate in condensation polymerizations, while the pyridine moiety can introduce sites for metal coordination or hydrogen bonding, leading to functional polymers with tailored properties such as enhanced adhesion or catalytic activity.

Components in Optoelectronic Device Development (e.g., Charge Transport, Non-linear Optics)

π-conjugated systems built from heterocyclic units like furan, thiophene, and pyridine are of great interest for optoelectronic applications due to their tunable electronic properties. taylorfrancis.com Theoretical and experimental studies on oligomers containing pyridine-furan and pyridine-thiophene units have explored their structures and optoelectronic characteristics. rsc.orgresearchgate.net These conjugated systems often exhibit properties suitable for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). taylorfrancis.comnih.gov

The structure of this compound, with its linked aromatic heterocycles, forms a conjugated system that can be extended through chemical modification. Such extended π-systems are foundational for materials used in charge transport and for exhibiting non-linear optical (NLO) properties. taylorfrancis.com Research on related furan-silole ladder π-conjugated systems has demonstrated their potential as blue emitters in OLEDs, indicating the promise of furan-based scaffolds in this field. mdpi.com

Ligand Design for Coordination Chemistry and Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming stable complexes with a vast range of transition metals. researchgate.netwikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, enabling coordination. In this compound, the presence of the pyridine nitrogen, along with the oxygen atoms of the furan ring and the carbonyl group, provides multiple potential coordination sites. This allows the molecule to act as a multidentate ligand, chelating to a metal center.

The design of such ligands is crucial for developing novel catalysts. For example, copper(II) complexes with triazolyl-pyridine ligands have been shown to be effective catalysts for C-H functionalization reactions. rsc.org The specific electronic environment created by the ligand around the metal ion dictates the catalyst's activity and selectivity. The unique electronic and steric properties of this compound make it a promising scaffold for designing new ligands for homogeneous catalysis.

Mechanistic Studies in Corrosion Inhibition using Derivatives

Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons in aromatic rings are often effective corrosion inhibitors for metals in acidic environments. digitaloceanspaces.comresearchgate.net Furan derivatives have shown considerable promise in this area. digitaloceanspaces.comresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that slows down both anodic and cathodic electrochemical reactions. researchgate.net

Studies on various furan derivatives have confirmed their ability to mitigate corrosion on mild steel and carbon steel. researchgate.netnih.govacs.org These compounds function as mixed-type inhibitors, and their adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.net The presence of both a pyridine ring and a furan ring in this compound and its derivatives would likely enhance this protective effect. The nitrogen and oxygen atoms can act as active centers for adsorption on the steel surface, while the planar aromatic structure facilitates stable surface coverage. digitaloceanspaces.com

Table 2: Corrosion Inhibition Efficiency of 5-Aryl-Furan-2-Carbaldehyde Derivatives on Mild Steel in 0.1 N HCl

| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

| 5-[4-bromophenyl]-furan-2-carbaldehyde | 600 | 92.10 | researchgate.net |

| 5-[4-chlorophenyl]-furan-2-carbaldehyde | 600 | 89.47 | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 5-(Pyridin-3-yl)furan-2-carbaldehyde, and how do reaction conditions influence yield?

The palladium-catalyzed cross-coupling of triorganozincates with halogenated furan-carbaldehydes is a primary method for introducing pyridyl substituents. For example, Gauthier et al. (2002) achieved high regioselectivity using Pd(PPh₃)₄ and optimized solvent systems (e.g., THF or DMF) at 60–80°C . Yield is sensitive to catalyst loading (1–5 mol%), ligand choice, and reaction time (12–24 hr). Alternative routes include Suzuki-Miyaura coupling or Vilsmeier-Haack formylation, though these may require pre-functionalized intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm regiochemistry of the pyridine and furan rings (e.g., aromatic proton signals at δ 7.1–8.5 ppm and aldehyde protons at δ 9.8–10.2 ppm) .

- HRMS (ESI-TOF) : For precise molecular weight verification (e.g., calculated [M+H]⁺ for C₁₀H₇NO₂: 174.0550) .

- IR Spectroscopy : To identify aldehyde C=O stretches (~1680–1720 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Based on structurally related aldehydes:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H317 hazards) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (P261/P264 precautions) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s reactivity in cross-coupling reactions?

Contradictions in reactivity (e.g., competing C–H activation vs. pre-functionalized coupling) can be addressed by:

- Systematic Screening : Vary ligands (e.g., XPhos vs. SPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents to map electronic/steric effects .

- In Situ Monitoring : Use techniques like ReactIR or LC-MS to detect intermediates and byproducts .

- Computational Modeling : DFT studies (e.g., Gibbs energy barriers for transmetalation steps) to rationalize regioselectivity .

Q. What strategies optimize regioselectivity in synthesizing derivatives with fused pyridine-furan systems?

- Directing Groups : Introduce temporary substituents (e.g., –OMe or –NO₂) to guide C–H functionalization at the 3-pyridyl position .

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive aldehyde sites during heterocycle formation .

- Microwave-Assisted Synthesis : Reduce side reactions (e.g., aldol condensation) via rapid, controlled heating .

Q. How does the fused pyridine-furan system influence electronic properties and binding to biological targets?

- Electronic Effects : The electron-deficient pyridine ring enhances electrophilicity at the aldehyde group, facilitating Schiff base formation with amines .

- Biological Interactions : Molecular docking studies suggest π-π stacking with aromatic residues (e.g., tyrosine or tryptophan) in enzyme active sites, as seen in similar heterocyclic aldehydes .

Q. What methodologies address gaps in toxicological data for this compound?

- In Silico Prediction : Tools like ProTox-II or ADMETlab estimate acute toxicity (e.g., oral LD₅₀) and prioritize in vivo testing .

- High-Throughput Assays : Use HepG2 or HEK293 cell lines for preliminary cytotoxicity screening (IC₅₀ values) .

Methodological Considerations

Q. How should researchers design experiments to compare the stability of this compound under varying pH conditions?

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic addition reactions?